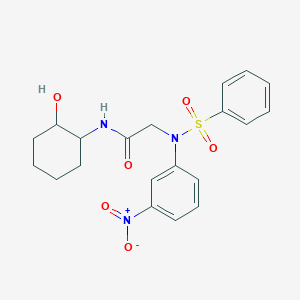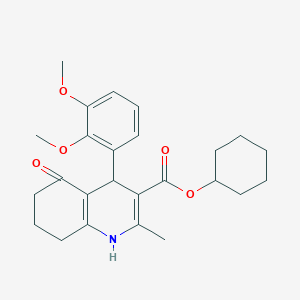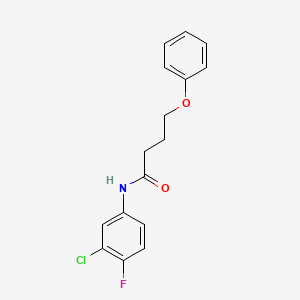![molecular formula C14H23ClN4O4 B5161273 2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride](/img/structure/B5161273.png)
2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride, also known as MMT, is a chemical compound that has been widely used in scientific research. It is an organic compound that belongs to the class of amino alcohols and has a molecular weight of 370.86 g/mol. MMT has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential medical applications.
Mecanismo De Acción
The mechanism of action of 2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride involves its interaction with the catalytic domain of PKC. 2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride binds to the enzyme in a reversible manner and prevents its activation by blocking the access of substrates to the active site. This results in the inhibition of downstream signaling pathways that are regulated by PKC, leading to a reduction in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects
2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride can induce apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. 2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride has also been shown to inhibit the growth of tumor xenografts in animal models. In addition, 2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride in lab experiments is its specificity towards PKC. 2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride has been shown to selectively inhibit the activity of PKC without affecting other kinases or enzymes. This allows researchers to investigate the specific role of PKC in various cellular processes. However, one of the limitations of using 2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride is its potential toxicity. 2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride has been shown to induce liver damage and renal toxicity in animal models at high doses. Therefore, it is important to use 2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride at appropriate concentrations and to monitor its toxicity in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride. One potential area of investigation is the development of novel 2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride derivatives that have improved efficacy and reduced toxicity. Another area of research is the identification of new targets of 2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride that can be exploited for the treatment of various diseases. In addition, there is a need for further studies to investigate the pharmacokinetics and pharmacodynamics of 2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride in vivo, which will help to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride involves the reaction of 3-(4-morpholinyl)-4-nitroaniline with 2-(2-aminoethylamino)ethanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of 2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride is typically around 60-70%, and the purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride has been extensively used in scientific research due to its ability to inhibit the activity of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of PKC by 2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride has been shown to have a wide range of potential medical applications, including the treatment of cancer, diabetes, and neurological disorders.
Propiedades
IUPAC Name |
2-[2-(3-morpholin-4-yl-4-nitroanilino)ethylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4.ClH/c19-8-5-15-3-4-16-12-1-2-13(18(20)21)14(11-12)17-6-9-22-10-7-17;/h1-2,11,15-16,19H,3-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPFGZSDUKVVLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)NCCNCCO)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-chlorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5161202.png)

![2-methyl-N-(1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5161215.png)
![4-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5161217.png)
![1-cyclopentyl-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B5161231.png)
![tert-butyl{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine hydrochloride](/img/structure/B5161237.png)
![3-{[(2,2-dimethylpropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5161240.png)
![2-imino-5-{3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5161251.png)

![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5161263.png)

![4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-ethoxyphenyl 4-methoxybenzoate](/img/structure/B5161278.png)
